Magnesium monobenzyl malonate

Organic Synthesis Decarboxylative Coupling Enolate Chemistry

Variability in decarboxylative acylation yields disrupts medicinal chemistry scale-up. Magnesium monobenzyl malonate (CAS 84133-21-1) is a stable pronucleophile that delivers α-substituted β-keto esters in yields up to 96%. • NLT 98% purity ensures reproducibility; benzyl ester allows mild hydrogenolysis. • Custom synthesis from gram to kilogram scale with full COA and structural data traceability. • Consistent performance with acyl chlorides, anhydrides, and carboxylic acid donors.

Molecular Formula C20H18MgO8
Molecular Weight 410.7 g/mol
CAS No. 84133-21-1
Cat. No. B1590040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium monobenzyl malonate
CAS84133-21-1
Molecular FormulaC20H18MgO8
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(=O)[O-].[Mg+2]
InChIInChI=1S/2C10H10O4.Mg/c2*11-9(12)6-10(13)14-7-8-4-2-1-3-5-8;/h2*1-5H,6-7H2,(H,11,12);/q;;+2/p-2
InChIKeyHWOBBQVNZBIHFX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Monobenzyl Malonate Overview


Magnesium monobenzyl malonate (CAS: 84133-21-1) is a specialized organomagnesium compound characterized by the coordination of a magnesium(II) ion with two monobenzyl malonate anions [1]. It is classified as a malonic acid half-oxyester (MAHO) derivative [2]. Its primary significance in organic synthesis lies in its ability to act as a stable and effective precursor to a magnesium enolate, making it a valuable pronucleophile in decarboxylative acylation reactions for the construction of functionalized α-substituted β-keto esters .

Substitution Risks for Magnesium Monobenzyl Malonate


Substituting magnesium monobenzyl malonate with other malonic acid derivatives or even other metal salts of monobenzyl malonate is not chemically equivalent. The choice of the magnesium counterion is critical as it dictates the stability and reactivity profile of the resulting enolate, directly impacting the yield and scope of decarboxylative transformations . Furthermore, the benzyl ester is a strategic protecting group; its removal under mild hydrogenolysis conditions provides a synthetic advantage over more labile or difficult-to-remove esters (e.g., ethyl or methyl), which often require harsher saponification conditions that can degrade sensitive substrates. The compound's unique combination of metal cation and ester moiety is therefore essential for its specific role as a pronucleophile in targeted synthetic routes .

Key Evidence for Magnesium Monobenzyl Malonate


Enolate Stability and Acylation Efficiency

Magnesium monobenzyl malonate serves as a stable pronucleophile. Its magnesium enolate, generated in situ, participates in decarboxylative Claisen condensations with various acyl donors (acid chlorides, anhydrides, carboxylic acids) to afford α-substituted β-keto esters. The use of magnesium is critical for achieving high yields across a broad substrate scope. When compared to analogous reactions using alkali metal (e.g., sodium or potassium) salts of similar malonates, magnesium enolates often provide superior yields and selectivity due to a more covalent and less basic metal-oxygen bond, which minimizes unwanted side reactions and decomposition [1][2].

Organic Synthesis Decarboxylative Coupling Enolate Chemistry

Purity Requirements for Reproducible Synthesis

Commercial suppliers specify magnesium monobenzyl malonate at a minimum purity of 98% (NLT 98%) . This high purity threshold is essential for ensuring reproducible yields in sensitive organometallic and catalytic reactions. While alternative malonates or salts might be offered at lower purity grades (e.g., 95% or unspecified technical grades), the use of such materials in precise stoichiometric reactions introduces uncertainty and can significantly compromise yield and product purity [1].

Chemical Procurement Quality Control Reproducibility

Scalability and Supply Chain Flexibility

Certain manufacturers offer magnesium monobenzyl malonate with flexible production capabilities ranging from grams to kilograms, supported by comprehensive documentation including Certificates of Analysis (COA) and structural confirmation data . In contrast, many vendors may only stock this compound as a limited catalog item in pre-weighed gram quantities (e.g., 1g, 5g, 25g) without the option for larger, customized batches or full analytical support [1]. This creates a critical supply bottleneck for projects requiring scale-up from medicinal chemistry to process development.

Process Chemistry Scale-up Custom Synthesis

Applications of Magnesium Monobenzyl Malonate


Synthesis of α-Substituted β-Keto Esters

This compound is the preferred pronucleophile for the decarboxylative Claisen condensation with a wide range of acyl donors, including acid chlorides, anhydrides, and carboxylic acids. The evidence shows it enables the synthesis of a diverse library of α-substituted β-keto esters in yields of up to 96% . Its use is indicated when high and reproducible yields are required for building molecular complexity in medicinal chemistry or natural product synthesis programs.

Scale-Up and Pre-Clinical Manufacturing

For projects transitioning from discovery to development, the compound's availability through custom synthesis (gram to kilogram scale) with full analytical traceability (COA, structural data) is critical . This scenario applies when a reliable, high-purity (NLT 98%) supply chain is necessary to avoid batch-to-batch variability that could impact process yield and product quality during scale-up activities [1].

Reaction Optimization and Mechanistic Studies

The high purity (NLT 98%) of this compound makes it suitable for detailed mechanistic investigations and reaction optimization studies where the presence of undefined impurities (e.g., those found in 95% purity grades) could lead to confounding results or side reactions. The data supports its use in sensitive organometallic and catalytic transformations where reproducibility is paramount [1].

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